molecular formula C28H33NO7 B610356 Pyrene-PEG4-acid CAS No. 1817735-34-4

Pyrene-PEG4-acid

Cat. No.: B610356
CAS No.: 1817735-34-4
M. Wt: 495.57
InChI Key: VISZCCCHHXRQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of traditional synthetic techniques such as formylation, acetylation, bromination, de-tert-butylation, oxidation, and borylation reactions . These reactions allow for the addition of different functional groups to the pyrene molecule, which can then be linked to the PEG chain.

Industrial Production Methods

Industrial production of Pyrene-PEG4-acid involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Pyrene-PEG4-acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyrene derivatives, which can be further functionalized to create a wide range of compounds with different properties and applications .

Scientific Research Applications

Pyrene-PEG4-acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyrene-PEG4-acid involves its ability to form strong pi-pi stacking interactions with aromatic rings on materials like carbon nanotubes and graphene. This interaction enhances the stability and functionality of these materials, making them suitable for various applications . The PEG linker also improves the solubility and biocompatibility of the compound, allowing it to be used in biological and medical applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-(4,6-dihydropyrene-1-carbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO7/c30-25(31)10-12-33-14-16-35-18-19-36-17-15-34-13-11-29-28(32)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)27(22)26(20)21/h1,3-4,6-9H,2,5,10-19H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISZCCCHHXRQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C3C1=CCC4=C3C(=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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